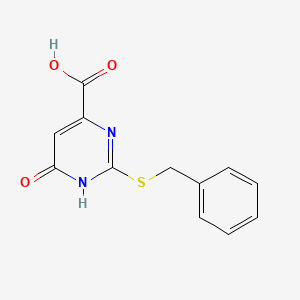
10,11-Dihydroxy-9,12-dioxooctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydroxy-9,12-dioxooctadecanoic acid: is a chemical compound with the molecular formula C18H32O6 . It is a derivative of octadecanoic acid, characterized by the presence of two hydroxyl groups and two keto groups on the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydroxy-9,12-dioxooctadecanoic acid typically involves the oxidation of octadecanoic acid derivatives. One common method is the hydroxylation of 9,12-dioxooctadecanoic acid using specific oxidizing agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 10,11-Dihydroxy-9,12-dioxooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce fully hydroxylated compounds .
Aplicaciones Científicas De Investigación
10,11-Dihydroxy-9,12-dioxooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydroxy-9,12-dioxooctadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
- 9,10-Dihydroxy-12-oxo-octadecanoic acid
- 12,13-Dihydroxy-9-oxo-octadecanoic acid
- Octadecanoic acid derivatives with different hydroxylation patterns
Uniqueness: 10,11-Dihydroxy-9,12-dioxooctadecanoic acid is unique due to its specific hydroxylation and keto group arrangement. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
5416-59-1 |
|---|---|
Fórmula molecular |
C18H32O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
10,11-dihydroxy-9,12-dioxooctadecanoic acid |
InChI |
InChI=1S/C18H32O6/c1-2-3-4-8-11-14(19)17(23)18(24)15(20)12-9-6-5-7-10-13-16(21)22/h17-18,23-24H,2-13H2,1H3,(H,21,22) |
Clave InChI |
IRZYIHBNGIWTAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(C(C(=O)CCCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



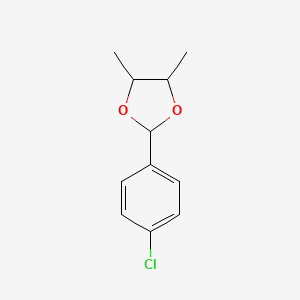
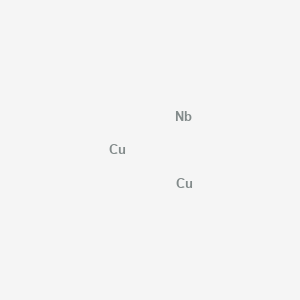
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)


![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
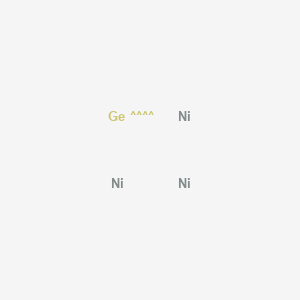

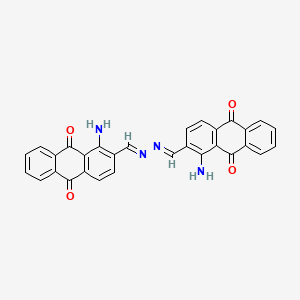

![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

